molecular formula C9H15N3O2 B2794716 N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide CAS No. 2090220-73-6

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B2794716
CAS No.: 2090220-73-6
M. Wt: 197.238
InChI Key: ZIVDAWGLPHWRNA-UHFFFAOYSA-N
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Description

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application, but they generally include modulation of biochemical processes such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide can be compared with other spirocyclic compounds, such as:

    N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound has a similar spirocyclic structure but includes a cyclopropyl group, which can alter its chemical properties and reactivity.

    Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: This compound differs in the position of the nitrogen atoms and the presence of a carboxylate group, affecting its solubility and biological activity.

    (2-methyl-1-oxa-3,4-diazaspiro[4.5]dec-3-en-2-yl) acetate:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-10-8(13)7-5-9(14-12-7)3-2-4-11-6-9/h11H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDAWGLPHWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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